molecular formula C9H10N4 B1176280 lysyl chlorin p6 CAS No. 140395-23-9

lysyl chlorin p6

Cat. No.: B1176280
CAS No.: 140395-23-9
Attention: For research use only. Not for human or veterinary use.
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Description

Lysyl chlorin p6 (LCP) is a promising second-generation photosensitizer for photodynamic therapy (PDT) research. This compound demonstrates significantly enhanced phototoxicity compared to earlier agents like Photofrin II, showing 10 to 100-fold greater potency in in vitro clonogenic assays using models such as 9L glioma cells . Its mechanism of action is characterized by a high efficiency in generating singlet oxygen, a key cytotoxic agent in the Type II photodynamic pathway . Cellular uptake studies indicate that LCP primarily enters cells via the endocytic pathway, as its uptake is effectively blocked at low incubation temperatures (2°C) . Once internalized, fluorescence localization studies reveal that LCP accumulates in specific compartments of the endosomal system, with additional diffuse distribution in the perinuclear cytoplasm, distinct from the localization of markers for mitochondria, Golgi apparatus, and endoplasmic reticulum . Despite its primary endosomal localization, the principal photodamage following irradiation with laser light manifests in critical organelles. Key ultrastructural changes observed shortly after light activation include condensation and swelling of mitochondria, constrictions with cytoplasmic invaginations in mitochondria, and dilation of the Golgi apparatus, perinuclear space, and rough endoplasmic reticulum (RER) . This mitochondrial photodamage subsequently triggers apoptosis through the mitochondrial pathway, making it a critical mechanism for LCP-induced cell death . The antitumor efficacy of LCP-PDT has been demonstrated not only in in vitro models but also in in vivo settings, such as the subcutaneous 9L glioma rat model, supporting its strong research value for investigating novel oncological therapies . Due to its distinct intracellular targeting and high photodynamic efficiency, this compound is a superior tool for studying the mechanisms of photodynamic action, cellular death pathways, and the development of new PDT protocols. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

140395-23-9

Molecular Formula

C9H10N4

Synonyms

lysyl chlorin p6

Origin of Product

United States

Comparison with Similar Compounds

Key Findings from Studies :

  • Phototoxicity : LCP demonstrates 10–100× higher phototoxicity than Photofrin II (a first-generation porphyrin-based photosensitizer) in 9L glioma cells at µg/mL concentrations .
  • Cellular Uptake : LCP is internalized via endocytosis, localizing primarily in endosomal compartments and diffusely in perinuclear cytoplasm. This contrasts with mitochondrial or lysosomal targeting seen in other chlorins .
  • In Vivo Efficacy : In rat glioma models, LCP (combined with chlorin p6) achieved tumor growth inhibition at 100 J/cm² energy density, though it caused severe skin necrosis at higher doses .

Comparison with Similar Compounds

Photodynamic Efficacy and Cellular Localization

The therapeutic efficiency of photosensitizers depends on their subcellular localization and light-activated generation of reactive oxygen species (ROS). Below is a comparative analysis:

Compound Cellular Uptake Mechanism Primary Localization Phototoxicity (Relative to LCP) Key Structural Features
Lysyl Chlorin p6 (LCP) Endocytosis Endosomes, cytoplasm 1× (Baseline) Lysine at 173-position; amphiphilic
Chlorin p6 Passive diffusion Lysosomes, ER, Golgi ~0.5–0.8× Free carboxyl groups; hydrophilic
NPe6 (Mono-L-aspartyl chlorin e6) Receptor-mediated endocytosis Lysosomes ~0.3–0.6× Aspartyl group at 152-position
LCI (Lysyl chlorin e6 imide) Passive diffusion Mitochondria, plasma membrane ~1.5–2× Lysine imide; lipophilic
Chlorin e6 Passive diffusion Mitochondria, ER ~0.7× Three carboxyl groups; hydrophilic

Key Observations :

  • LCP vs. Chlorin p6 : Despite structural similarity, LCP’s lysine conjugation shifts localization from lysosomes/ER to endosomes, reducing off-target organelle damage but requiring higher light doses for efficacy .
  • LCP vs. LCI : LCI, a chlorin e6 derivative, shows superior mitochondrial targeting and higher in vivo tumor regression, likely due to enhanced ROS generation near critical organelles .
  • LCP vs. NPe6 : NPe6’s aspartyl group improves lysosomal retention, enabling selective tumor degradation with fewer side effects, though it is less potent than LCP .

Therapeutic Outcomes and Side Effects

Compound Optimal Energy Density (J/cm²) Tumor Growth Inhibition Major Side Effects
LCP 100 80–90% (9L glioma) Skin necrosis at ≥50 J/cm²
Chlorin e6 50–75 70–85% (SPCA-1 lung) Liver accumulation
Talaporfin Sodium 25–50 90% (Bladder cancer) Mild photosensitivity
NPe6 50 60–70% (EMT-6 tumors) Minimal skin toxicity

Notable Findings:

  • LCP requires higher energy densities (100 J/cm²) for tumor control compared to talaporfin sodium, a clinically approved chlorin derivative .
  • Chlorin e6 exhibits rapid clearance from normal tissues but prolonged retention in tumors, making it suitable for repeated PDT sessions .

Structural Modifications and Performance

  • Amino Acid Position: The 152-lysylchlorin e6 derivative shows 18× higher cellular uptake than chlorin e6 due to stronger interactions with cell membranes, while 173-lysyl derivatives (e.g., LCP) face steric hindrance from the macrocycle .
  • Heavy Metal Insertion : Palladium-conjugated chlorin e6 derivatives (e.g., 152-lysylchlorin e6-Pd) enhance singlet oxygen yield via the heavy atom effect but complicate synthesis .
  • Cycloimide Derivatives : Chlorin p6 cycloimide derivatives with isonicotinyl substituents exhibit lysosomal targeting and adjustable charge, enabling tailored PDT protocols .

Preparation Methods

Table 1: Comparison of Traditional and Optimized Synthesis Methods

ParameterTraditional MethodOptimized Method
Solvent System Dichloromethane/pyridine/waterAnhydrous DMF/THF
Coupling Agent NoneDCC
Reaction Temperature Room temperature0–4°C
Purity (this compound) 60%>90%
By-Product (Chlorin p6) 40%<10%

Purification Techniques

Crude this compound is purified using reversed-phase chromatography. A Waters Associates C18 SepPak cartridge is employed with a methanol-water gradient (20–100% methanol). The this compound fraction elutes at ~70% methanol, while chlorin p6 elutes earlier due to its higher hydrophilicity. For high-purity applications, preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water is recommended.

Structural and Spectroscopic Characterization

Key Characterization Data:

  • UV-Vis Spectroscopy: this compound exhibits a major absorption peak at 660 nm in methanol (ε = 39,600 M⁻¹cm⁻¹), while chlorin p6 peaks at 664 nm (ε = 42,750 M⁻¹cm⁻¹).

  • HPLC Analysis: Retention times of 12.8 minutes (this compound) and 10.2 minutes (chlorin p6) using a C18 column and methanol-water-TFA mobile phase.

  • Mass Spectrometry: Molecular ion peak at m/z 794.3 for this compound (C₄₄H₅₄N₄O₆) .

Q & A

Q. What are the key synthetic pathways for lysyl chlorin p6, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via oxidative degradation of chlorophyll derivatives. For example, pheophorbide a (derived from chlorophyll a) undergoes air- and alkali-mediated oxidation to yield purpurin-18, a precursor for chlorin p6 derivatives. Modifications at the 3-vinyl position (e.g., etherification) enhance photodynamic activity . Key factors include:

  • Reaction time : Prolonged oxidation (>24 hrs) improves intermediate stability.
  • Solvent systems : Methanol/water mixtures reduce side-product formation.
  • Yield optimization : Purpurin-18 yields ~73% at 60 mins but drops to 52.5% after 24 hrs, necessitating strict time control .

Q. Which analytical methods are most reliable for characterizing this compound’s structural and photophysical properties?

  • Fluorescence spectroscopy : Validated for quantifying chlorin derivatives in formulations (e.g., excitation/emission at 400/670 nm) .
  • HPLC-MS : Essential for purity assessment and detecting degradation byproducts.
  • UV-Vis spectroscopy : Confirms absorption peaks (e.g., Q-band at 660 nm for chlorin p6) .
  • Stability testing : Monitor degradation kinetics in aqueous buffers (e.g., 90.5% stability at 24 hrs for selenoanhydride derivatives) .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s photodynamic efficacy across different cancer cell lines?

Discrepancies often arise from:

  • Cellular uptake variability : Use flow cytometry to quantify intracellular accumulation (e.g., this compound shows higher uptake in melanoma vs. breast cancer cells due to lipid bilayer interactions) .
  • Reactive oxygen species (ROS) modulation : Employ ESR spectroscopy to measure singlet oxygen quantum yields. For example, ether derivatives exhibit 1.5x higher ROS generation than parent compounds .
  • Experimental controls : Include dark toxicity controls and standardize light irradiation parameters (e.g., 650 nm LED, 10 J/cm²) .

Q. What experimental design considerations are critical for comparative studies of this compound and other chlorin derivatives (e.g., chlorin e6)?

  • Structural analogs : Compare substituent effects (e.g., lysyl vs. methyl ester groups on water solubility and PDT efficacy) .
  • In vitro/in vivo correlation : Use 3D tumor spheroids to mimic in vivo hypoxia, which reduces chlorin p6’s efficacy by ~30% compared to monolayer cultures .
  • Data normalization : Express phototoxicity as a function of intracellular concentration rather than administered dose.

Methodological Challenges and Solutions

Q. How can researchers mitigate this compound’s instability in aqueous environments during long-term experiments?

  • Formulation strategies : Encapsulate in stealth liposomes (PDI <0.2) to improve half-life from 4 hrs (free form) to 48 hrs .
  • Buffer optimization : Use phosphate-buffered saline (PBS) with 0.01% EDTA to chelate metal ions that accelerate degradation.
  • Storage protocols : Lyophilize samples at -80°C under argon to retain >95% activity for 6 months .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
  • Multivariate analysis : Use ANOVA to account for variables like light dose, incubation time, and cell line heterogeneity.
  • Reproducibility checks : Report mean ± SEM from ≥3 independent experiments, with p<0.05 considered significant .

Critical Literature Review Guidelines

  • Source prioritization : Use PubMed and Web of Science for peer-reviewed studies; avoid non-academic platforms like BenchChem .
  • Contradiction resolution : Cross-reference stability data from multiple journals (e.g., Journal of Medicinal Chemistry vs. Photodiagnosis and Photodynamic Therapy) .

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